![molecular formula C17H21NO3 B2950404 1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol CAS No. 765920-74-9](/img/structure/B2950404.png)
1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a methoxyphenoxy group and a methylphenylamino group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-methylaniline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(4-methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-one, while reduction may produce 1-(4-methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-amine.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of beta-blockers and other therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a beta-adrenergic receptor antagonist, blocking the effects of adrenaline and noradrenaline on these receptors. This can lead to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular diseases.
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenoxy)-3-[(4-chlorophenyl)amino]propan-2-ol
- 1-(4-Methoxyphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol
- 1-(4-Methoxyphenoxy)-3-[(4-bromophenyl)amino]propan-2-ol
Uniqueness: 1-(4-Methoxyphenoxy)-3-[(4-methylphenyl)amino]propan-2-ol is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(4-methoxyphenoxy)-3-(4-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-13-3-5-14(6-4-13)18-11-15(19)12-21-17-9-7-16(20-2)8-10-17/h3-10,15,18-19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKILEPFUQPLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2950321.png)
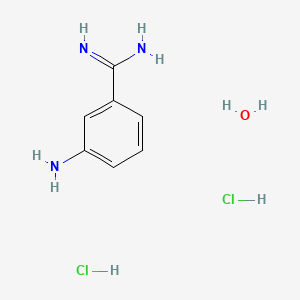
![2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B2950323.png)
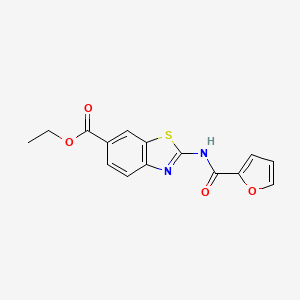
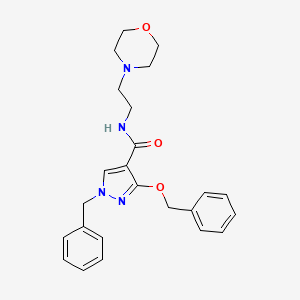
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one](/img/structure/B2950338.png)
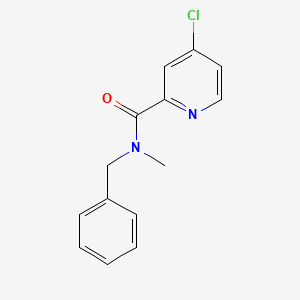
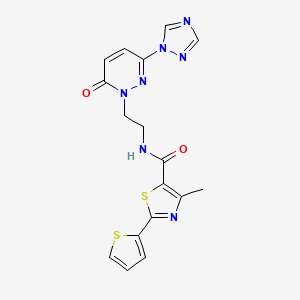
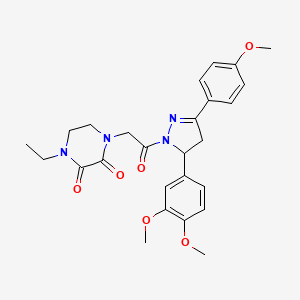
![N-(2,4-dimethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2950344.png)
